molecular formula C24H24N6O2S3 B12425301 BPTES-d10

BPTES-d10

Cat. No.: B12425301
M. Wt: 534.7 g/mol
InChI Key: MDJIPXYRSZHCFS-LHNTUAQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BPTES is a selective inhibitor of glutaminase-1 (GLS1), an enzyme that plays a crucial role in glutaminolysis, a metabolic pathway essential for the proliferation of cancer cells . The deuterated form, BPTES-d10, is used in scientific research to study the pharmacokinetics and metabolic stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BPTES-d10 involves the incorporation of deuterium atoms into the BPTES molecule. The general synthetic route includes the following steps:

    Preparation of the thiadiazole ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Formation of the phenylacetamido group: The phenylacetamido group is introduced by reacting the thiadiazole intermediate with phenylacetyl chloride in the presence of a base such as triethylamine.

    Deuteration: The final step involves the incorporation of deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Deuterated solvents and reagents are used to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

BPTES-d10 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

BPTES-d10 has several scientific research applications, including:

Mechanism of Action

BPTES-d10 exerts its effects by selectively inhibiting glutaminase-1 (GLS1). GLS1 is an enzyme that catalyzes the conversion of glutamine to glutamate, a key step in the glutaminolysis pathway. By inhibiting GLS1, this compound reduces the availability of glutamate, which is essential for the proliferation and survival of cancer cells. This inhibition leads to reduced ATP production, increased oxidative stress, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BPTES-d10

This compound is unique due to its deuterated nature, which provides improved metabolic stability and pharmacokinetic properties compared to non-deuterated BPTES. This makes it a valuable tool in pharmacokinetic studies and drug development .

Properties

Molecular Formula

C24H24N6O2S3

Molecular Weight

534.7 g/mol

IUPAC Name

2-(2,3,4,5,6-pentadeuteriophenyl)-N-[5-[2-[2-[5-[[2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C24H24N6O2S3/c31-19(15-17-7-3-1-4-8-17)25-23-29-27-21(34-23)11-13-33-14-12-22-28-30-24(35-22)26-20(32)16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,25,29,31)(H,26,30,32)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

MDJIPXYRSZHCFS-LHNTUAQVSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)NC2=NN=C(S2)CCSCCC3=NN=C(S3)NC(=O)CC4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)CCSCCC3=NN=C(S3)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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